molecular formula C8H9N3O3S B3170532 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 944511-42-6

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3170532
CAS No.: 944511-42-6
M. Wt: 227.24 g/mol
InChI Key: KFAWSZPUJPAVFM-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound belonging to the class of heterocyclic compounds It features a thiadiazole ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-methyl-1,3,4-thiadiazole with a suitable carboxylic acid derivative in the presence of a cyclization agent can yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.

  • Reduction: The compound can be reduced to yield derivatives with different functional groups.

  • Substitution: The thiadiazole and pyrrolidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include carboxylate derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole

  • 5-Methyl-1,3,4-thiadiazole

  • 1-(5-Substituted-1,3,4-thiadiazol-2-yl)methyl-1H-1,2,4-triazole

Properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-4-9-10-8(15-4)11-3-5(7(13)14)2-6(11)12/h5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAWSZPUJPAVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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